(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol
Overview
Description
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.22 g/mol . It is known for its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol typically involves the reaction of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol . The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a primary alcohol.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzaldehyde or 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid.
Reduction: Different alcohol derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
- 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine
- 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol
Uniqueness
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its primary alcohol group allows for selective functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-11-13-10(14-12-7)9-4-2-8(6-15)3-5-9/h2-5,15H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDALLWYCNNVAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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